![molecular formula C10H17NO2 B13322890 Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.24 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate typically involves the reaction of a bicyclic ketone with an amine, followed by esterification. One common method involves the use of bicyclo[2.2.1]heptan-2-one as the starting material, which is reacted with methylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine, which is subsequently esterified with methyl chloroacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学的研究の応用
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate hydrochloride: A similar compound with an added hydrochloride group, which can affect its solubility and reactivity.
Bicyclo[2.2.1]heptan-2-yl derivatives: Other derivatives of bicyclo[2.2.1]heptane with different functional groups.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both an amino and an ester group.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
methyl 2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)5-7-2-3-8(10)4-7/h7-8H,2-6,11H2,1H3 |
InChIキー |
QQQDLXWKALTEDV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CC2CCC1C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13322812.png)
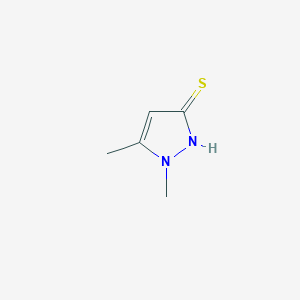


![Bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13322847.png)
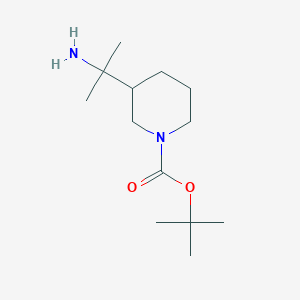
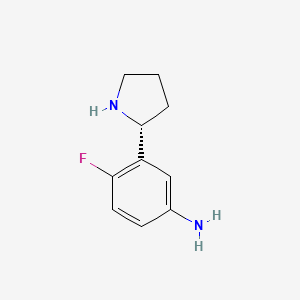
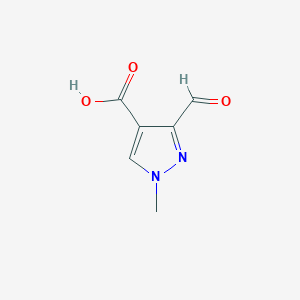

![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
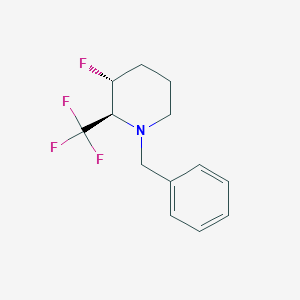
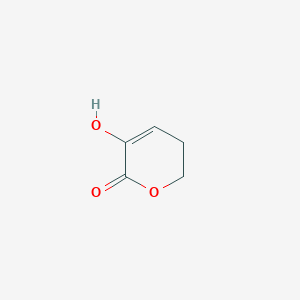
amine](/img/structure/B13322882.png)
